molecular formula C14H12O6S B2633281 4-{[(4-Methoxyphenyl)sulfonyl]oxy}benzoic acid CAS No. 443662-27-9

4-{[(4-Methoxyphenyl)sulfonyl]oxy}benzoic acid

Cat. No.: B2633281
CAS No.: 443662-27-9
M. Wt: 308.3
InChI Key: CFOCFGGNQSAPMA-UHFFFAOYSA-N
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Description

4-{[(4-Methoxyphenyl)sulfonyl]oxy}benzoic acid is an organic compound that features a benzoic acid core with a sulfonyl and methoxyphenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Methoxyphenyl)sulfonyl]oxy}benzoic acid typically involves the reaction of 4-methoxyphenol with benzoic acid derivatives under specific conditions. One common method includes the use of palladium-catalyzed direct arylation, which is highly effective for synthesizing such compounds . Another approach involves the Friedel-Crafts reaction, where toluene and succinic anhydride are catalyzed by a Lewis acid such as aluminum chloride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of palladium-catalyzed reactions and Friedel-Crafts reactions are common in industrial settings due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Methoxyphenyl)sulfonyl]oxy}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can modify the sulfonyl group, leading to different derivatives.

    Substitution: The methoxy and sulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of benzoquinone derivatives, while reduction can yield various hydroxybenzoic acid derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{[(4-Methoxyphenyl)sulfonyl]oxy}benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The sulfonyl and methoxyphenyl groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(4-Methoxyphenyl)sulfonyl]oxy}benzoic acid is unique due to its combination of a benzoic acid core with both sulfonyl and methoxyphenyl groups. This unique structure imparts specific chemical properties and reactivity that are valuable in various applications .

Properties

IUPAC Name

4-(4-methoxyphenyl)sulfonyloxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O6S/c1-19-11-6-8-13(9-7-11)21(17,18)20-12-4-2-10(3-5-12)14(15)16/h2-9H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOCFGGNQSAPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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